Lipophilicity vs. N-Unsubstituted and N-Phenyl Analogs
The N-benzyl derivative exhibits a calculated logP of 2.33 [1], representing a >2.4 log-unit increase over unsubstituted rhodanine-3-acetic acid (logP −0.13) and a 0.37 log-unit increase over the N-phenyl analogue (logP 1.96) . This positions the compound within the optimal Lipinski logP range (1–3) for oral bioavailability, whereas the unsubstituted parent falls far below this window.
| Evidence Dimension | Octanol–water partition coefficient (logP, calculated) |
|---|---|
| Target Compound Data | logP = 2.33 |
| Comparator Or Baseline | Rhodanine-3-acetic acid (N-unsubstituted): logP = −0.13; N-Phenyl analogue (CAS 4891-93-4): logP = 1.96 |
| Quantified Difference | +2.46 log units vs. N-unsubstituted; +0.37 log units vs. N-phenyl |
| Conditions | In silico predicted logP (MolAid/ChemSrc databases) |
Why This Matters
LogP governs passive membrane permeability and distribution; a compound 2.4 log units more lipophilic than the unsubstituted parent cannot be functionally substituted without recalibrating formulation, Caco-2 permeability, and pharmacokinetic predictions.
- [1] MolAid Compound Database. 3-Benzyl-4-oxo-2-thioxo-thiazolidin-5- | 5566-18-7. LogP 2.33. View Source
